Methyl 6-amino-4-hydroxyquinoline-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

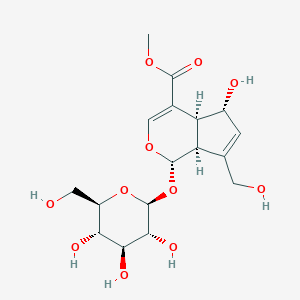

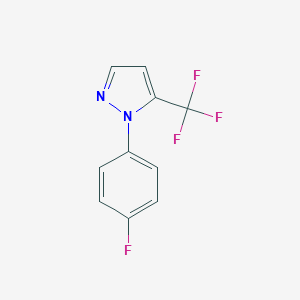

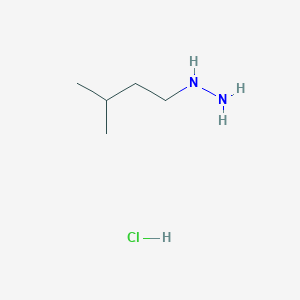

“Methyl 6-amino-4-hydroxyquinoline-2-carboxylate” is a chemical compound with the molecular formula C11H10N2O3 . It has a molecular weight of 218.21 g/mol . The compound is also known by other names such as “Methyl 6-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate” and "6-Amino-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid methyl ester" .

Synthesis Analysis

While specific synthesis methods for “Methyl 6-amino-4-hydroxyquinoline-2-carboxylate” were not found, quinoline derivatives have been synthesized using various protocols. For instance, the Doebner–von Miller reaction protocol has been used for the synthesis of 2-methylquinoline .Molecular Structure Analysis

The compound has a complex structure with a benzene ring fused with a pyridine moiety . The InChI string representation of the molecule isInChI=1S/C11H10N2O3/c1-16-11(15)9-5-10(14)7-4-6(12)2-3-8(7)13-9/h2-5H,12H2,1H3,(H,13,14) . Physical And Chemical Properties Analysis

The compound has several computed properties. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . The compound has a Rotatable Bond Count of 2 . The Topological Polar Surface Area is 81.4 Ų . The compound has a Heavy Atom Count of 16 .Aplicaciones Científicas De Investigación

Anticancer Activity

Quinoline derivatives have shown significant anticancer activity . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Several FDA-approved drugs incorporate quinoline motifs .

Antioxidant Activity

Quinoline derivatives also exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-inflammatory Activity

Quinoline derivatives have demonstrated anti-inflammatory activity . Inflammation is a vital part of the body’s immune response. However, chronic inflammation can lead to various health problems, including some cancers and rheumatoid arthritis.

Antimalarial Activity

Quinoline-based compounds have been used in the treatment of malaria . Malaria is a life-threatening disease caused by parasites that are transmitted to people through the bites of infected female Anopheles mosquitoes.

Anti-SARS-CoV-2 Activity

In the wake of the COVID-19 pandemic, quinoline derivatives have shown potential anti-SARS-CoV-2 activity . SARS-CoV-2 is the virus that causes COVID-19.

Antituberculosis Activity

Quinoline derivatives have shown potential in the treatment of tuberculosis . Tuberculosis (TB) is a potentially serious infectious disease that mainly affects your lungs.

Antimicrobial Activity

Quinoline and its derivatives have demonstrated antimicrobial activity . They can be used to create compounds with a wide range of pharmacological activities .

Direcciones Futuras

“Methyl 6-amino-4-hydroxyquinoline-2-carboxylate” holds great potential in scientific research. Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry and play a major role in medicinal chemistry . They are vital scaffolds for leads in drug discovery . Future research may focus on developing new synthesis methods and exploring the biological and pharmaceutical activities of this compound and its derivatives .

Propiedades

IUPAC Name |

methyl 6-amino-4-oxo-1H-quinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-11(15)9-5-10(14)7-4-6(12)2-3-8(7)13-9/h2-5H,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCKDZAUNSZESX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-amino-4-hydroxyquinoline-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methoxybenzo[d]thiazol-2-amine](/img/structure/B113687.png)

![(1H-Benzo[d]imidazol-5-yl)boronic acid](/img/structure/B113720.png)